molecular formula C18H10N2 B1661996 Indolo[2,3-a]carbazole CAS No. 60511-85-5

Indolo[2,3-a]carbazole

Cat. No. B1661996
CAS RN: 60511-85-5
M. Wt: 254.3 g/mol
InChI Key: FQKSBRCHLNOAGY-UHFFFAOYSA-N
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Description

Indolo[2,3-a]carbazoles are a class of heterocyclic compounds that include a planar ring system consisting of indole and carbazole elements . They were first found in streptomycetes and have since been isolated from numerous representatives of flora and fauna . These compounds exhibit significant biological properties, including antitumor activity, antibacterial and antifungal activity, and antiviral activity .


Synthesis Analysis

The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in the literature . Chemical synthesis has proven to be the most productive method, providing researchers with a variety of promising indolo[2,3-a]carbazoles exhibiting high antitumor activity .


Molecular Structure Analysis

The class of indolocarbazoles includes five subclasses of compounds that differ in the structure of the flat aromatic ring system . These are the five isomers of the polycyclic system: indolo[2,3-a]carbazole, indolo[2,3-b]carbazole, indolo[2,3-c]carbazole, indolo[3,2-a]carbazole, and indolo[3,2-b]carbazole .


Chemical Reactions Analysis

The review highlights the main approaches used to access synthetic representatives of this subclass . The most promising compounds are those that have been obtained through these synthetic approaches .


Physical And Chemical Properties Analysis

Indolo[2,3-a]carbazoles are nitrogen heterocycles that have evolved significantly in recent years . Numerous studies have focused on their diverse biological effects, or targeting new materials with potential applications in organic electronics .

Scientific Research Applications

Antitumor Therapy Applications

Indolo[2,3-a]carbazoles have been extensively studied for their antitumor properties. A comprehensive review by Zenkov et al. (2020) details the history, natural compounds of this subclass, and synthetic approaches to produce indolo[2,3-a]carbazoles. The review emphasizes their significant antitumor activity and explores the molecular mechanisms of their antitumor action, particularly focusing on those compounds that have reached clinical trials or are already in use for treating malignant neoplasms (Zenkov et al., 2020).

Antibacterial Agent Development

Guo et al. (2009) explored the potential of indolo[2,3-a]carbazole-based inhibitors as antibacterial agents. These compounds, synthesized from indigo, showed moderate inhibitory activities against Bacillus anthracis and Mycobacterium tuberculosis, indicating their promise in developing new drugs to combat anthrax and tuberculosis infections (Guo et al., 2009).

Applications in Organic Electronics

Indolo[2,3-b]carbazole derivatives have been identified as having potential applications in organic electronics. Wu et al. (2005) studied the functionalization of indolo[3,2-b]carbazole, leading to the development of high-performance organic semiconductors suitable for organic thin-film transistor applications. These materials exhibited excellent field-effect properties and good environmental stability, making them promising for various electronic applications (Wu et al., 2005).

properties

IUPAC Name

indolo[2,3-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKSBRCHLNOAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5N=C4C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619351
Record name Indolo[2,3-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolo[2,3-a]carbazole

CAS RN

60511-85-5
Record name Indolo[2,3-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolo[2,3-a]carbazole
Reactant of Route 2
Indolo[2,3-a]carbazole
Reactant of Route 3
Indolo[2,3-a]carbazole
Reactant of Route 4
Indolo[2,3-a]carbazole
Reactant of Route 5
Indolo[2,3-a]carbazole
Reactant of Route 6
Indolo[2,3-a]carbazole

Citations

For This Compound
610
Citations
GW Gribble, SJ Berthel - Studies in Natural Products Chemistry, 1993 - Elsevier
6 indolo [2, 3-a] carbazole (1) 1H-indolo [2, 3-a] pyrrolo [3, 4-c] carbazole (2) Since the synthetic approaches to indolo [2, 3-a] carbazoles were reviewed in volume 1 of this series by …
Number of citations: 146 www.sciencedirect.com
U Pindur, YS Kim, F Mehrabani - Current medicinal chemistry, 1999 - books.google.com
lndolo [2, 3-alcarbazoles, their pyrrolo [3, 4-clanellated variants and structurally Closely related bisindolylmaleimides represent a biologically highly interesting Class of natural …
Number of citations: 174 books.google.com
MG Saulnier, DB Frennesson, MS Deshpande… - Tetrahedron letters, 1995 - Elsevier
The assembly of the parent Indolo[2,3-a]carbazole ring system, common to rebeccamycin and arcyriaflavin A, is efficiently accomplished by the discovery of a novel palladium(0)-…
Number of citations: 118 www.sciencedirect.com
GW Gribble, SJ Berthel - Tetrahedron, 1992 - Elsevier
Ozonolysis of tetrahydrophthalimides 17 and 18 or cyclohexene diester 25 and treatment of the intermediate dialdehydes (19,20,26) with an arylhydrazine affords the corresponding bis-…
Number of citations: 55 www.sciencedirect.com
X Cai, V Snieckus - Organic Letters, 2004 - ACS Publications
An efficient route to benzo[a]carbazoles via a metalation−cross-coupling sequence has been demonstrated (Scheme 2) and its application to the synthesis of the antitumor and antiviral …
Number of citations: 100 pubs.acs.org
DS Carter, DL Van Vranken - The Journal of Organic Chemistry, 1999 - ACS Publications
The 2,2‘-biindole core of ditryptophan cross-links is prominent in the fascaplysins and the indolocarbazole glycoside natural products. N-Acyliminium ions derived from the C-terminus of …
Number of citations: 33 pubs.acs.org
G Balaji, WL Shim, M Parameswaran… - Organic …, 2009 - ACS Publications
Indolo[2,3-a]carbazole-based heteroacenes containing thiadiazole units were synthesized. Compounds showed a sandwich herringbone packing in solid state with improved stability. …
Number of citations: 35 pubs.acs.org
S Saha, A Banerjee, MS Maji - Organic letters, 2018 - ACS Publications
A one-pot, protecting-group-free benzannulation of 2-alkenylindoles with readily available 1,3-dicarbonyls is demonstrated to construct structurally diverse carbazoles. The use of a …
Number of citations: 38 pubs.acs.org
ZE Chen, XF Zang, M Yang, H Zhang - Spectrochimica Acta Part A …, 2020 - Elsevier
A new indolo[2,3-a]carbazole based colorimetric chemosensor C1 was designed and synthesized. The optical properties of C1 were investigated by UV–vis spectroscopy, UV–vis …
Number of citations: 18 www.sciencedirect.com
S Ghosh, S Das, C Kumar, NR Kumar… - Journal of …, 2020 - Wiley Online Library
The synthesis, structure, and photophysical and electrochemical properties of triazole fused indolo[2,3‐a]carbazole derivatives 2‐5 are reported. The key step involved in the synthesis …
Number of citations: 4 onlinelibrary.wiley.com

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